Chlorobenzene-4-d1

Vue d'ensemble

Description

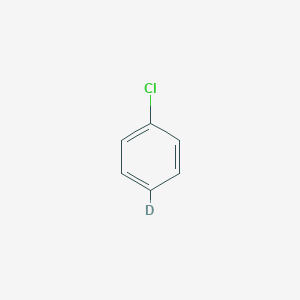

Chlorobenzene-4-d1: is a deuterated derivative of chlorobenzene, where one of the hydrogen atoms on the benzene ring is replaced by a deuterium atom. This compound is represented by the molecular formula C6H4ClD and has a molecular weight of 113.56 g/mol . Deuterated compounds like this compound are often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to the unique properties of deuterium.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlorobenzene-4-d1 can be synthesized from 4-bromochlorobenzene. One common method involves the reaction of 1-bromo-4-chlorobenzene with neopentyl sodium in hexane at 0°C for 30 minutes to form 4-chlorophenyl sodium. This intermediate is then trapped with chlorodimethylphenylsilane to yield this compound with an 88% yield .

Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterium gas or deuterated solvents in the reaction process. The specific methods can vary depending on the scale of production and the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Chlorobenzene-4-d1 undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: this compound can be oxidized to form chlorophenols and other oxidation products.

Reduction: Reduction reactions can convert this compound to benzene derivatives by removing the chlorine atom.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, nitric acid, and sulfuric acid are commonly used under conditions that promote electrophilic attack on the benzene ring.

Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used under acidic or basic conditions.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include chlorobenzene derivatives with various substituents like nitro, sulfonyl, or halogen groups.

Oxidation: Major products include chlorophenols and other oxidized aromatic compounds.

Reduction: Reduction products include benzene and its derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Chlorobenzene-4-d1 is primarily used as a reagent in organic synthesis. Its deuterated form provides distinct advantages in mechanistic studies and product identification due to the differences in chemical shifts observed in NMR spectroscopy.

Table 1: Key Reactions Involving this compound

Biological Research

The isotopic labeling of this compound aids in biological studies, particularly in pharmacokinetics and metabolic pathways. Its application allows researchers to trace the compound's fate within biological systems, providing insights into drug metabolism and interactions.

Case Study: Metabolism Studies

A study investigated the metabolic pathways of chlorinated benzenes using this compound as a tracer. The results demonstrated that the compound underwent various biotransformation processes, facilitating the understanding of its environmental impact and toxicity profiles.

Environmental Chemistry

This compound is utilized in environmental studies to investigate the degradation pathways of chlorinated compounds. Its stable isotopic nature allows for precise tracking of its behavior in different environmental matrices.

Table 2: Environmental Applications

Analytical Chemistry

The use of this compound extends into analytical chemistry, where it serves as an internal standard in quantitative NMR and mass spectrometry analyses.

Table 3: Analytical Applications

Mécanisme D'action

The mechanism of action of Chlorobenzene-4-d1 involves its metabolic conversion to reactive intermediates. The primary metabolic pathway includes oxidation by cytochrome P450 enzymes to form chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide. These epoxides can bind to macromolecules, leading to various biological effects . The compound is primarily excreted in the urine as glucuronic acid and sulfate conjugates of chlorocatechol and chlorophenol .

Comparaison Avec Des Composés Similaires

- Chlorobenzene (C6H5Cl)

- Dichlorobenzene (C6H4Cl2)

- Trichlorobenzene (C6H3Cl3)

- Tetrachlorobenzene (C6H2Cl4)

- Pentachlorobenzene (C6HCl5)

- Hexachlorobenzene (C6Cl6)

Uniqueness: Chlorobenzene-4-d1 is unique due to the presence of a deuterium atom, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atom provides distinct spectral properties that are not present in non-deuterated chlorobenzenes .

Activité Biologique

Chlorobenzene-4-d1, a deuterated derivative of chlorobenzene, is primarily used in organic synthesis and as a solvent. Its biological activity has garnered interest due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its toxicological profiles, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound (C6H5ClD) is characterized by the presence of a chlorine atom and a deuterium atom at the para position of the benzene ring. The incorporation of deuterium can influence the compound's metabolic pathways and biological interactions compared to its non-deuterated counterpart.

Toxicological Profile

Acute Toxicity

Chlorobenzene compounds, including this compound, exhibit varying levels of toxicity. Acute exposure can lead to symptoms such as headaches, dizziness, and respiratory issues. The U.S. Environmental Protection Agency (EPA) has documented that chlorinated benzenes disrupt cellular processes, particularly mitosis in plant cells, indicating potential genotoxic effects .

Chronic Effects

Long-term exposure to chlorobenzenes is associated with more severe health risks. Studies have indicated that chronic exposure may lead to liver damage and effects on the immune system. Notably, chlorinated benzenes have been linked to increased risks of certain cancers due to their ability to form reactive metabolites that can damage DNA .

Pharmacokinetics

The pharmacokinetic behavior of this compound is influenced by its chemical structure. Research indicates that deuterated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to their non-deuterated forms. For instance:

- Absorption : Deuterated compounds may have different solubility properties affecting their bioavailability.

- Metabolism : Studies suggest that this compound may undergo slower metabolic processes due to the presence of deuterium, which can stabilize certain intermediates.

- Excretion : The elimination half-life may be extended in deuterated compounds, leading to prolonged biological effects .

In Vitro Studies

In vitro studies using human cell lines have shown that chlorinated benzenes can induce cytotoxicity and affect cell viability. For example, experiments with THP-1 cells revealed that exposure to chlorinated compounds led to significant changes in cell surface markers associated with inflammation and immune response .

Case Studies

Several case studies highlight the environmental and health impacts of chlorinated benzenes:

- Occupational Exposure : A study involving workers in chemical manufacturing showed elevated levels of respiratory diseases correlated with exposure to chlorinated solvents, including this compound.

- Environmental Contamination : Investigations into groundwater contamination near industrial sites revealed high concentrations of chlorinated benzenes, prompting health assessments linking exposure to adverse health outcomes in nearby populations .

- Animal Studies : Animal models exposed to this compound demonstrated alterations in liver function tests and increased incidence of tumors in long-term studies.

Propriétés

IUPAC Name |

1-chloro-4-deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Chlorobenzene-4-d1 allow researchers to study molecular motion in liquids?

A1: this compound is strategically deuterated, meaning a hydrogen atom is replaced with deuterium, a heavier isotope of hydrogen. This substitution distinguishes the C-D bond, allowing researchers to specifically track its rotational dynamics within the liquid using nuclear magnetic resonance (NMR) techniques. [, ]

Q2: What have researchers learned about this compound's behavior under pressure in liquids?

A2: Studies examining the pressure dependence of deuteron spin-lattice relaxation times in liquid this compound revealed a coupling between rotational and translational motions. [] This coupling is influenced by the shape and size of the molecule, with larger substituents on the benzene ring leading to a greater degree of coupling. This research helps scientists understand how molecular shape impacts movement within liquid environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.